molecular formula C6H5N3 B1611227 6-Methylpyrimidine-4-carbonitrile CAS No. 28840-41-7

6-Methylpyrimidine-4-carbonitrile

Cat. No.: B1611227
CAS No.: 28840-41-7
M. Wt: 119.12 g/mol
InChI Key: NQTRKOJHWJWPQL-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a methyl group at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-2-methylacrylonitrile with formamide. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate and under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrimidine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrimidine N-oxides, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrimidine: The parent compound without any substituents.

    2-Methylpyrimidine: A similar compound with a methyl group at the 2-position.

    4-Cyanopyrimidine: A compound with a cyano group at the 4-position.

Uniqueness: 6-Methylpyrimidine-4-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTRKOJHWJWPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506820
Record name 6-Methylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28840-41-7
Record name 6-Methylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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